An In-depth Technical Guide to (S)-1,2-Dimethylpiperazine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (S)-1,2-Dimethylpiperazine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This guide offers a comprehensive technical overview of (S)-1,2-Dimethylpiperazine dihydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. While direct, publicly available experimental data for this specific salt is limited, this document synthesizes information from closely related analogs, theoretical predictions, and established chemical principles to provide a robust resource for its application in synthesis and research.
Core Chemical Identity and Physicochemical Properties
(S)-1,2-Dimethylpiperazine dihydrochloride is the hydrochloride salt of the enantiomerically pure (S)-1,2-dimethylpiperazine. The piperazine ring is a privileged scaffold in medicinal chemistry, and the introduction of chirality at the C2 position, along with methylation at both nitrogen and carbon atoms, provides a three-dimensional structure that is crucial for stereospecific interactions with biological targets.
Structural and Molecular Data
The fundamental identifiers and properties of (S)-1,2-Dimethylpiperazine dihydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | (S)-1,2-Dimethylpiperazine dihydrochloride | N/A |
| Synonyms | (2S)-1,2-dimethylpiperazine dihydrochloride | [1][2] |
| CAS Number | 485841-50-7 | [1][2] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][2] |
| Molecular Weight | 187.11 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | [1] |
Physicochemical Characteristics (Predicted and Inferred)
Quantitative physicochemical data for (S)-1,2-Dimethylpiperazine dihydrochloride is not widely published. The following table presents predicted values and data inferred from the parent piperazine dihydrochloride and related structures. As a dihydrochloride salt, it is expected to be a crystalline solid with high water solubility.
| Property | Predicted/Inferred Value | Rationale/Supporting Data |
| Melting Point | >300 °C (with decomposition) | Piperazine dihydrochloride melts at 318-320 °C with decomposition[4]. Methyl substitution is unlikely to lower this value significantly. |
| Boiling Point | Not applicable (decomposes) | N/A |
| Density | Data not available | N/A |
| Solubility | Water: Highly solubleMethanol/Ethanol: SolubleAprotic Solvents (e.g., DCM, THF): Sparingly soluble to insoluble | Dihydrochloride salts of amines are generally highly soluble in water and polar protic solvents. Recrystallization of related compounds is often performed in alcohol/water mixtures[5]. |
| Stability | Stable under inert atmosphere at room temperature. Hygroscopic. | Piperazine salts are generally more stable than the free base. Should be stored in a cool, dry place[4][6]. |
Synthesis and Chiral Integrity
The synthesis of enantiomerically pure (S)-1,2-Dimethylpiperazine is a critical step, as the dihydrochloride salt is typically prepared in the final stage by treating the free base with hydrochloric acid. The primary challenge lies in establishing the stereocenter at the C2 position. Two main strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.
Synthetic Pathways
The synthesis of the chiral piperazine core can be approached from multiple angles, often starting from readily available chiral precursors like amino acids.
Expert Insight: The choice between asymmetric synthesis and chiral resolution is often a matter of scalability and cost. While asymmetric routes can be more elegant, developing a robust and high-yielding process can be time-consuming. Chiral resolution, although theoretically limited to a 50% yield for the desired enantiomer, is often a pragmatic and well-established method for obtaining enantiopure amines on a larger scale.
Protocol: Chiral Resolution of Racemic 1,2-Dimethylpiperazine
This protocol is an illustrative example based on common procedures for resolving chiral amines.
-
Dissolution: Dissolve one equivalent of racemic 1,2-dimethylpiperazine in a suitable solvent, such as methanol or ethanol.
-
Addition of Resolving Agent: Slowly add a solution of 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid in methanol) to the piperazine solution with stirring. The use of a half-equivalent of the diacid resolving agent is crucial for the selective precipitation of one diastereomeric salt.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: Suspend the isolated diastereomeric salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extraction: Extract the liberated enantiomerically enriched free base with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the (S)-1,2-dimethylpiperazine.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add two equivalents of a solution of HCl in the same solvent to precipitate the dihydrochloride salt.
Determination of Enantiomeric Purity
Ensuring the enantiomeric excess (ee) of the final product is paramount for its use in pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.
Exemplary Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives (e.g., Chiralpak® IC), is often effective for separating piperazine enantiomers[7][8].
-
Mobile Phase: A mixture of acetonitrile, methanol, and a basic additive like diethylamine (e.g., 90:10:0.1 v/v/v) is a good starting point[8]. The basic additive is crucial for obtaining good peak shape for amines.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) is typically used, as the piperazine scaffold lacks a strong chromophore[7].
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Spectroscopic and Reactivity Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center and the potential for different chair conformations of the piperazine ring. The presence of two hydrochloride salts will lead to broad signals for the N-H protons, which may exchange with D₂O. The methyl groups and the methylene protons on the piperazine ring will appear in the aliphatic region (typically 2.5-4.0 ppm), with chemical shifts influenced by their proximity to the nitrogen atoms and the stereochemistry.
-
¹³C NMR: The spectrum will show six distinct carbon signals. The two methyl carbons will appear in the upfield region (around 15-25 ppm). The four methylene carbons of the piperazine ring will resonate in the range of 40-60 ppm[9][10][11].
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by absorptions characteristic of a secondary amine salt.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3000-2700 | N-H stretch (ammonium salt) | Strong, broad |
| 2980-2850 | C-H stretch (aliphatic) | Strong |
| 1600-1500 | N-H bend (ammonium salt) | Medium |
| 1470-1430 | C-H bend (methylene/methyl) | Medium |
Mass Spectrometry (MS) (Predicted)
Under Electron Ionization (EI), the free base (after in-source neutralization) would likely show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern would be characterized by the cleavage of the piperazine ring, leading to characteristic fragment ions[12].
Reactivity Profile
As a dihydrochloride salt of a secondary amine, the reactivity of (S)-1,2-Dimethylpiperazine dihydrochloride is primarily that of a protected amine. The free base can be readily generated by treatment with a base. The liberated secondary amine is a nucleophile and can participate in a variety of reactions.
-
N-Alkylation and N-Arylation: The free base can be further alkylated or arylated to form tertiary amines.
-
Acylation: Reaction with acyl chlorides or anhydrides will form amides[13].
-
Reductive Amination: The secondary amine can react with aldehydes and ketones to form an iminium ion, which can then be reduced to a tertiary amine.
The hydrochloride salt itself is generally unreactive under neutral or acidic conditions but will react with strong bases to liberate the free amine.
Applications in Research and Drug Development
The chiral piperazine motif is a cornerstone in modern medicinal chemistry. The specific stereochemistry and substitution pattern of (S)-1,2-Dimethylpiperazine make it a valuable building block for creating molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.
-
Scaffold for Biologically Active Molecules: The rigid, chiral structure is ideal for designing ligands that can differentiate between stereoselective binding sites on targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Introduction of a Basic Center: The piperazine nitrogens provide a basic center that can be crucial for water solubility and for forming salt forms of active pharmaceutical ingredients (APIs). This is often essential for drug formulation and bioavailability.
-
Modulation of Physicochemical Properties: The dimethyl substitution can influence the lipophilicity and metabolic stability of a drug candidate compared to an unsubstituted piperazine ring.
While specific examples of marketed drugs containing the (S)-1,2-Dimethylpiperazine moiety are not prominently documented, its structural analogs are found in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.
Safety and Handling
(S)-1,2-Dimethylpiperazine dihydrochloride is classified as an irritant.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to protect from moisture.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
(S)-1,2-Dimethylpiperazine dihydrochloride is a valuable chiral building block for the synthesis of complex, biologically active molecules. While a comprehensive, publicly available dataset of its specific experimental properties is lacking, a strong understanding of its chemical nature can be inferred from related compounds and fundamental chemical principles. This guide provides a framework for its synthesis, purification, analysis, and application, empowering researchers to effectively utilize this compound in the pursuit of novel therapeutics. The key to its successful application lies in the careful control of its stereochemistry, a process that relies on robust methods of asymmetric synthesis or chiral resolution, followed by rigorous analytical validation.
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